Enzyme Kinetics: 1.6-fold Higher Km for Sulfatase Compared to N-Acetylgalactosamine-6-sulfate
In a direct head-to-head study using purified N-acetylgalactosamine-6-sulfate sulfatase from human placenta, D-Galactose-6-O-sulfate exhibited a Km of 13 µM, which is 1.6-fold higher than the Km of 8 µM observed for N-acetylgalactosamine-6-sulfate [1]. This quantitative difference in affinity directly affects the rate of enzymatic hydrolysis and must be accounted for in any assay design, with both substrates sharing an optimal pH of 3.8-4.0 [1].
| Evidence Dimension | Michaelis-Menten constant (Km) |
|---|---|
| Target Compound Data | 13 µM |
| Comparator Or Baseline | N-acetylgalactosamine-6-sulfate: 8 µM |
| Quantified Difference | 1.6-fold higher Km for target compound |
| Conditions | Purified human placental N-acetylgalactosamine-6-sulfate sulfatase, optimal pH 3.8-4.0 |
Why This Matters
This 5 µM difference in Km is critical for calculating enzyme velocities (V0) and inhibitor Ki values, making direct substitution with the more readily available analog analytically invalid.
- [1] Masue, M., Sukegawa, K., Orii, T., & Hashimoto, T. (1991). N-acetylgalactosamine-6-sulfate sulfatase in human placenta: purification and characteristics. Journal of Biochemistry, 110(6), 965-970. View Source
